molecular formula C18H18F3NO2S B2612864 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1203136-99-5

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2612864
CAS RN: 1203136-99-5
M. Wt: 369.4
InChI Key: IKQJXDXBCATJPP-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H18F3NO2S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry The compound N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide, due to its structural features, is likely to be of interest in the field of synthetic and heterocyclic chemistry. For instance, compounds with similar structural motifs have been synthesized for the exploration of their reactivity towards various nucleophiles to yield a range of heterocyclic derivatives, such as pyrazoles, isoxazoles, pyrimidines, triazines, and others (Mohareb et al., 2004). These processes typically involve the coupling of diazo compounds with cyanoacetates or acetoacetates, followed by reactions with nitrogen nucleophiles.

Molecular Solid Formation In crystal engineering, the interaction between various functional groups, such as thiophenes and other N-containing heterocycles, with acids like tetrafluoroterephthalic acid, has been studied to form novel crystal structures. These structures are stabilized through a combination of strong hydrogen bonds and weaker intermolecular interactions, such as C-H⋯O and C-H⋯F, which are crucial for assembling molecules into complex architectures (Wang et al., 2014).

Antiviral and Anticancer Activities Derivatives of benzamides, including those incorporating thiophene and pyrazole units, have been synthesized and evaluated for a variety of biological activities. For example, celecoxib derivatives have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have been assessed for their ability to inhibit cancer cell proliferation and induce apoptosis, as well as for their interactions with viral proteins (Küçükgüzel et al., 2013).

Heterospirocyclic Synthons Compounds with heterospirocyclic structures, similar to the given compound, have been used as synthons for the preparation of heterocyclic α-amino acids. These synthons have been employed in peptide synthesis, demonstrating the importance of such compounds in the development of novel peptides with potential therapeutic applications (Strässler et al., 1997).

Antimicrobial and Antibiofilm Properties Thiourea derivatives, which can be structurally related to the compound , have been synthesized and tested for their antimicrobial activities, including their potential to disrupt biofilms. These studies highlight the relevance of such compounds in addressing bacterial resistance and the development of new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-12-17(7-9-24-10-8-17)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJXDXBCATJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide

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